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Compound of Interest

Compound Name: iMAC2

Cat. No.: B560272 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of iMAC2 (3,6-Dibromo-9-[2-fluoro-3-(1-

piperazinyl)propyl]-9H-carbazole dihydrochloride), a potent inhibitor of the mitochondrial

apoptosis-induced channel (MAC), with other relevant carbazole derivatives. The data

presented is compiled from key studies to assist in the evaluation of these compounds for

research and drug development purposes.

Introduction to iMAC2 and Carbazole Derivatives
Carbazole and its derivatives are a significant class of heterocyclic compounds that have

garnered substantial interest in medicinal chemistry due to their wide range of biological

activities.[1][2] These activities include anticancer, antimicrobial, and anti-inflammatory

properties. A notable derivative, iMAC2, has been identified as a potent inhibitor of the intrinsic

apoptotic pathway. It specifically targets the Mitochondrial Apoptosis-Induced Channel (MAC),

a crucial component in the release of cytochrome c from mitochondria, which is a key step in

initiating apoptosis.[3][4] By inhibiting MAC, iMAC2 effectively blocks this pathway, making it a

valuable tool for studying apoptosis and a potential therapeutic agent in diseases characterized

by excessive cell death.
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The primary mechanism of action for iMAC2 and its analogs is the inhibition of the

mitochondrial apoptosis-induced channel (MAC), preventing the release of cytochrome c. The

following table summarizes the in vitro biological activity of iMAC2 and other 3,6-

dibromocarbazole piperazine derivatives, highlighting their potency in inhibiting MAC and

cytochrome c release.

Table 1: In Vitro Biological Activity of iMAC2 and Other Carbazole Derivatives

Compound Structure
MAC Inhibition
IC50 (nM)

Cytochrome c
Release
Inhibition IC50
(µM)

Reference

iMAC2

3,6-Dibromo-9-

[2-fluoro-3-(1-

piperazinyl)propy

l]-9H-carbazole

28 0.68 [3][4][5]

Compound 8

3,6-

dibromocarbazol

e with 2-

piperazinyl ethyl

butyramide chain

Not Reported
GI50 (MCF-7): 8

µM
[6]

Compound 18

3,6-

dibromocarbazol

e with piperazinyl

amide

Not Reported
GI50 (MCF-7):

7.5 µM
[6]

Compound 21

3,6-

dibromocarbazol

e with piperazinyl

amide derivative

Not Reported
GI50 (MCF-7):

6.5 µM
[6]

Note: GI50 values for compounds 8, 18, and 21 from Zhang et al. (2019) reflect growth

inhibition in cancer cell lines, which is an indirect measure of their apoptotic or anti-proliferative

potential and not a direct measure of MAC inhibition.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b560272?utm_src=pdf-body
https://www.benchchem.com/product/b560272?utm_src=pdf-body
https://www.benchchem.com/product/b560272?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3686896/
https://pubs.acs.org/doi/abs/10.1021/jm010016f
https://pubmed.ncbi.nlm.nih.gov/23567751/
https://www.mdpi.com/1420-3049/24/15/2686?type=check_update&version=1
https://www.mdpi.com/1420-3049/24/15/2686?type=check_update&version=1
https://www.mdpi.com/1420-3049/24/15/2686?type=check_update&version=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are the protocols for key experiments cited in the comparison of iMAC2 and related

carbazole derivatives.

Cytochrome c Release Assay (Bid-induced Bax
activation)
This assay is fundamental to assessing the efficacy of compounds in inhibiting the intrinsic

apoptotic pathway at the mitochondrial level.

Objective: To quantify the inhibition of cytochrome c release from isolated mitochondria

following the induction of apoptosis by Bid-induced Bax activation.

Materials:

Isolated mitochondria from a suitable cell line (e.g., HeLa cells)

Recombinant Bid and Bax proteins

Test compounds (iMAC2 and other carbazole derivatives) dissolved in DMSO

Mitochondrial incubation buffer

Centrifuge

SDS-PAGE and Western blotting reagents

Anti-cytochrome c antibody

Procedure:

Mitochondria Isolation: Isolate mitochondria from the chosen cell line using standard

differential centrifugation protocols.

Incubation: Incubate the isolated mitochondria with recombinant Bid and Bax proteins in the

mitochondrial incubation buffer to induce apoptosis.
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Compound Treatment: Concurrently with the apoptosis induction, treat the mitochondrial

suspensions with varying concentrations of the test compounds (e.g., iMAC2) or vehicle

(DMSO) as a control.

Separation: After the incubation period, centrifuge the samples to separate the mitochondria

(pellet) from the supernatant.

Analysis: Analyze the supernatant for the presence of released cytochrome c using SDS-

PAGE and Western blotting with an anti-cytochrome c antibody.

Quantification: Quantify the band intensities to determine the concentration-dependent

inhibition of cytochrome c release by the test compounds and calculate the IC50 values.

Visualizing Key Pathways and Workflows
To better understand the mechanisms and experimental processes discussed, the following

diagrams are provided.

Intrinsic Apoptosis Pathway

Apoptotic Stimuli Bid/Bax Activation

MAC Formation Cytochrome c Release Apoptosis

iMAC2 Inhibits

Click to download full resolution via product page

Caption: Signaling pathway of iMAC2-mediated apoptosis inhibition.
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Experimental Workflow: Cytochrome c Release Assay

Isolate Mitochondria

Induce Apoptosis (Bid/Bax)

Treat with Carbazole Derivatives

Incubate

Centrifuge to Separate Mitochondria

Collect Supernatant

Analyze Supernatant for Cytochrome c (Western Blot)

Quantify Inhibition & Calculate IC50

Click to download full resolution via product page

Caption: Workflow for assessing cytochrome c release inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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